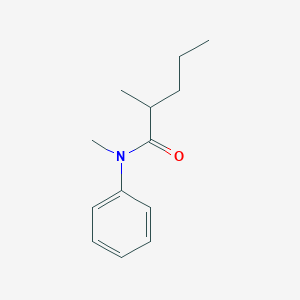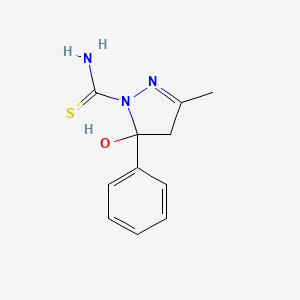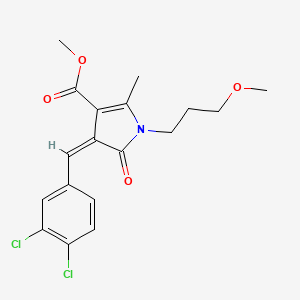
N,2-dimethyl-N-phenylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,2-dimethyl-N-phenylpentanamide, commonly known as DMPA, is a chemical compound that belongs to the class of amide compounds. It is widely used in scientific research due to its unique properties and applications.
Wirkmechanismus
The mechanism of action of DMPA is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes in the body. It is also believed to bind to certain receptors in the brain, which results in the modulation of various physiological processes.
Biochemical and Physiological Effects:
DMPA has been shown to have various biochemical and physiological effects. It has been shown to have analgesic and anti-inflammatory properties. It has also been shown to have antitumor and anticancer properties. DMPA has been shown to modulate the activity of certain enzymes in the body, which results in the modulation of various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
DMPA has various advantages and limitations for lab experiments. It is a versatile reagent that can be used in the synthesis of various organic compounds. It is also a starting material for the synthesis of drugs and pharmaceuticals. However, DMPA has limitations in terms of its solubility and stability. It is also toxic and requires careful handling.
Zukünftige Richtungen
There are various future directions for the research on DMPA. One direction is to study its potential as a drug candidate for various diseases. Another direction is to study its potential as a catalyst for various chemical reactions. Further research is needed to fully understand the mechanism of action of DMPA and its potential applications in scientific research.
Conclusion:
In conclusion, DMPA is a versatile chemical compound that has various applications in scientific research. Its unique properties make it a valuable reagent in the synthesis of various organic compounds. Further research is needed to fully understand its mechanism of action and potential applications in scientific research.
Synthesemethoden
The synthesis of DMPA involves the reaction between 2-methylvaleronitrile and aniline in the presence of a catalyst. The reaction results in the formation of DMPA, which is then purified through various techniques such as recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
DMPA is widely used in scientific research due to its unique properties. It is used as a reagent in the synthesis of various organic compounds. It is also used as a starting material in the synthesis of drugs and pharmaceuticals. DMPA is used in the preparation of catalysts for various chemical reactions. It is also used as a solvent in various chemical reactions.
Eigenschaften
IUPAC Name |
N,2-dimethyl-N-phenylpentanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-4-8-11(2)13(15)14(3)12-9-6-5-7-10-12/h5-7,9-11H,4,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEHWUOBYCHFPLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)N(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,2-dimethyl-N-phenylpentanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-phenylacetamide](/img/structure/B5039210.png)

![4-methyl-3-{[(pentanoylamino)carbonothioyl]amino}benzoic acid](/img/structure/B5039247.png)


![6-[benzyl(methyl)amino]-N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]nicotinamide](/img/structure/B5039258.png)



![2-(4-bromo-3-nitrobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5039275.png)

![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B5039281.png)
![2-{3-nitro-5-[(1-phenyl-1H-tetrazol-5-yl)thio]-1H-1,2,4-triazol-1-yl}acetamide](/img/structure/B5039293.png)
![diethyl 2'-amino-6'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5039298.png)